molecular formula C16H14O2 B14371296 [3-(Phenoxymethoxy)prop-1-yn-1-yl]benzene CAS No. 90332-04-0

[3-(Phenoxymethoxy)prop-1-yn-1-yl]benzene

Cat. No.: B14371296
CAS No.: 90332-04-0
M. Wt: 238.28 g/mol
InChI Key: NXYPXDIXEDRTPV-UHFFFAOYSA-N
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Description

[3-(Phenoxymethoxy)prop-1-yn-1-yl]benzene: is a chemical compound characterized by its unique structure, which includes a phenyl group attached to a propynyl chain with a phenoxymethoxy substituent.

Chemical Reactions Analysis

Types of Reactions: [3-(Phenoxymethoxy)prop-1-yn-1-yl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [3-(Phenoxymethoxy)prop-1-yn-1-yl]benzene is primarily based on its ability to participate in various chemical reactions. The phenyl ring can engage in π-π interactions, while the alkyne group can undergo addition reactions. The phenoxymethoxy group can act as an electron-donating group, influencing the reactivity of the compound .

Comparison with Similar Compounds

Uniqueness: [3-(Phenoxymethoxy)prop-1-yn-1-yl]benzene is unique due to the presence of both the phenoxymethoxy and alkyne groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields .

Properties

CAS No.

90332-04-0

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

3-(phenoxymethoxy)prop-1-ynylbenzene

InChI

InChI=1S/C16H14O2/c1-3-8-15(9-4-1)10-7-13-17-14-18-16-11-5-2-6-12-16/h1-6,8-9,11-12H,13-14H2

InChI Key

NXYPXDIXEDRTPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCOCOC2=CC=CC=C2

Origin of Product

United States

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